Product packaging for 5-bromo-N,3-dimethylpyrazin-2-amine(Cat. No.:CAS No. 2089258-74-0)

5-bromo-N,3-dimethylpyrazin-2-amine

Cat. No.: B2840851
CAS No.: 2089258-74-0
M. Wt: 202.055
InChI Key: HMMOVNFDTJIDTL-UHFFFAOYSA-N
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Description

5-bromo-N,3-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . Its structure features a pyrazine ring core, which is a valuable heterocycle in medicinal chemistry and drug discovery. The presence of both a bromine atom and a dimethylamino group on the ring makes this compound a versatile building block or intermediate in organic synthesis and pharmaceutical research . The bromine substituent is particularly useful for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling researchers to explore a wider chemical space . Similarly, the dimethylamino group can serve as a key functionality or be modified to create novel compound libraries. This reagent is specifically designed for use in research and development settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BrN3 B2840851 5-bromo-N,3-dimethylpyrazin-2-amine CAS No. 2089258-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N,3-dimethylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-6(8-2)9-3-5(7)10-4/h3H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMOVNFDTJIDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 5 Bromo N,3 Dimethylpyrazin 2 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo-Substituent.

The bromine atom at the C5 position of the pyrazine (B50134) ring is a key handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in these catalytic cycles.

Suzuki-Miyaura Cross-Coupling with Aryl/Heteroaryl Boronic Acids/Pinacol Esters.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. organic-chemistry.org This reaction is highly applicable to halogenated pyrazines for the synthesis of arylated and heteroarylated derivatives. The general applicability of Suzuki coupling extends to heteroaryl halides, including bromopyrazines, reacting with a variety of aryl and heteroaryl boronic acids. rsc.orgnih.gov

While direct examples for 5-bromo-N,3-dimethylpyrazin-2-amine are not extensively documented in the provided search results, the reactivity of closely related analogues provides strong evidence for its successful application. For instance, 2-amino-5-bromopyrazine (B17997) has been successfully subjected to a twofold Suzuki cross-coupling reaction with 2,5-dimethoxy-1,4-benzenediboronic acid, demonstrating the viability of coupling at the C5 position. acs.org Furthermore, highly functionalized bromopyrazines have been shown to couple efficiently with a range of aryl boronic acids, with electron-withdrawing groups on the boronic acid having minimal impact on the reaction outcome. rsc.org The reaction of 5-bromoindole (B119039) with various aryl boronic acids under mild, aqueous conditions further underscores the broad applicability of this method to N-H containing heterocycles. nih.gov

The conditions for Suzuki-Miyaura coupling on bromopyrazine systems typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or cesium carbonate. rsc.orgacs.org The use of aqueous solvent systems at moderate temperatures has also been shown to be effective. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Substituted Pyrazines

Pyrazine Substrate Boronic Acid/Ester Catalyst/Base Product Yield (%) Reference
2-Amino-5-bromopyrazine 2,5-Dimethoxy-1,4-benzenediboronic acid Not specified 1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene Not specified acs.org
Highly functionalized bromopyrazines Various aryl boronic acids Pd(dppb)Cl₂ Heterobiaryl products >90 rsc.org
5-Bromoindole (analogue) p-Tolylboronic acid Pd/SSphos, K₂CO₃ 5-(p-Tolyl)indole 95 nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidine Various aryl/heteroaryl boronic acids Pd(PPh₃)₄, K₃PO₄ 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines Good mdpi.com

Sonogashira Cross-Coupling for Alkynyl Pyrazine Derivatives.

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental method for the synthesis of alkynyl-substituted aromatic compounds. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is well-established in pyrazine chemistry and provides a direct route to alkynyl pyrazine derivatives. rsc.org

The reactivity of the C-Br bond in this compound suggests it is a suitable substrate for Sonogashira coupling. This is supported by studies on analogous compounds. For example, N-(3-Chloropyrazin-2-yl)-methanesulfonamide undergoes Sonogashira coupling with various acetylenes, followed by cyclization to form pyrrolo[2,3-b]pyrazines. rsc.org This demonstrates that even less reactive chloropyrazines can participate in this transformation. More directly relevant, the Sonogashira reaction has been successfully applied to 5-bromo-2-aminopyrazine derivatives. Furthermore, multiple Sonogashira couplings have been performed on dihalogenated pyrazines, such as 2,5-dibromopyrazine (B1339098) and 5-bromo-2-iodopyrazine, to create π-conjugated oligomers. rsc.org

Typical Sonogashira reaction conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base such as triethylamine (B128534). rsc.orgorganic-chemistry.org

Table 2: Examples of Sonogashira Coupling on Halogenated Pyrazines

Pyrazine Substrate Alkyne Catalyst System Product Type Reference
N-(3-Chloropyrazin-2-yl)-methanesulfonamide Various terminal acetylenes Pd/Cu 6-Substituted-5H-pyrrolo[2,3-b]pyrazines rsc.org
2,3-Dicyano-5,6-dichloropyrazine Various terminal acetylenes Pd/Cu 2,3-Dicyano-5,6-dialkynylpyrazines rsc.org
5-Bromo-2-iodopyrazine Terminal acetylenes Pd/Cu Iteratively coupled alkynylpyrazines rsc.org
Chlorinated pyrazinones Various terminal acetylenes Pd/Cu 3-Ethynyl-5-chloropyrazin-2-ones rsc.org

Kumada–Corriu Cross-Coupling and Other Organometallic Reactions.

The Kumada–Corriu coupling utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a C-C bond. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction represents one of the earliest examples of catalytic cross-coupling. wikipedia.org While its functional group tolerance can be limited due to the high reactivity of Grignard reagents, it remains a valuable synthetic tool, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.orgwikipedia.org

The application of Kumada-Corriu coupling to halopyrazines has been demonstrated. For instance, nickel-catalyzed Negishi cross-coupling, which is mechanistically related, has been used to synthesize 5-substituted 2,3-dimethylpyrazine (B1216465) derivatives from a pyrazine triflate. rsc.org The direct Kumada coupling of heteroaromatic chlorides has also been reported. organic-chemistry.org These examples suggest that this compound could be a viable substrate for Kumada-Corriu coupling with various Grignard reagents, provided the reaction conditions are carefully controlled to avoid interference from the amine functionality. The reaction typically employs a nickel or palladium catalyst with phosphine (B1218219) ligands. wikipedia.org

Regioselectivity and Mechanistic Aspects in Cross-Coupling of Halogenated Pyrazines.

The regioselectivity of cross-coupling reactions on polyhalogenated pyrazines is governed by a combination of electronic and steric factors. semanticscholar.org In general, for substrates with different halogen atoms, the order of reactivity follows the carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl. For dihalogenated pyrazines with identical halogens, electronic effects of the pyrazine ring and other substituents become dominant. The electron-deficient nature of the pyrazine ring makes all halogen substituents more reactive than their benzene (B151609) analogues. rsc.org

A key factor influencing regioselectivity is the position of the halogen relative to the ring nitrogens and other substituents. For many diazines, oxidative addition of the palladium catalyst is favored at the position α to a ring nitrogen. rsc.org Furthermore, directing groups can play a crucial role. For example, in the Suzuki coupling of pyridinium (B92312) N-(3,5-dibromopyrazinyl)aminide, the initial arylation occurs selectively at the C3 position, ortho to the aminide nitrogen, which is thought to coordinate to the palladium catalyst and direct the oxidative addition. rsc.org This directing effect could be relevant for this compound, potentially influencing its reactivity in the presence of a suitable catalyst. A computational model, Regio-MPNN, has been developed to predict the regioselectivity of metal-catalyzed cross-coupling reactions, which could be a valuable tool for predicting the outcome of reactions with polysubstituted pyrazines. chemrxiv.org

Reactions Involving the Secondary Amine Functionality.

The secondary amine group at the C2 position of this compound offers another site for chemical modification, allowing for the introduction of various substituents through N-alkylation and N-acylation reactions.

N-Alkylation and N-Acylation Reactions.

The N-alkylation of aminopyrazines can be challenging due to the low nucleophilicity of the exocyclic amino group. thieme-connect.com However, several methods have been developed to achieve this transformation. One successful approach is reductive amination, where an aminopyrazine is reacted with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride. thieme-connect.comthieme-connect.com This method has been used to synthesize N,N'-dialkylated aminopyrazines. thieme-connect.comresearchgate.net Another strategy involves the deprotonation of the amino group with a strong base to form an aminopyrazinyl anion, which can then be quenched with an alkyl iodide. researchgate.net Catalyst-free dehydrative N-alkylation of 2-aminopyrazine (B29847) with alcohols has also been reported, proceeding through a tautomeric equilibrium. rsc.org

N-acylation of aminopyrazines can also be complex. The direct treatment of 2-aminopyrimidines and aminopyrazines with benzoyl chlorides in the presence of a strong base like triethylamine can lead to undesired N,N-diacylation. semanticscholar.orgresearchgate.netresearchgate.net To achieve selective monoacylation, the use of a weaker base, such as pyridine, is recommended. semanticscholar.orgresearchgate.net This avoids the formation of the highly nucleophilic anion of the monoacylated product, thus preventing a second acylation event. In some cases, derivatization of aminopyrazines via acylation has proven difficult, yielding intractable mixtures. ucl.ac.be

Table 3: Methods for N-Alkylation and N-Acylation of Aminopyrazines

Reaction Type Reagents Key Conditions Product Type Reference
Reductive Amination Aldehyde, Sodium triacetoxyborohydride Acetic acid, 1,2-dichloroethane N-Alkyl aminopyrazine thieme-connect.comthieme-connect.com
Anion Quenching Strong base, Alkyl iodide Not specified N-Alkyl aminopyrazine researchgate.net
Dehydrative Alkylation Alcohol Catalyst-free, heat N-Alkyl aminopyrazine rsc.org
Mono-N-Acylation Acyl chloride, Pyridine Weak base N-Acyl aminopyrazine semanticscholar.orgresearchgate.net
Di-N-Acylation Acyl chloride, Triethylamine Strong base N,N-Diacyl aminopyrazine semanticscholar.orgresearchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound
2-Amino-5-bromopyrazine
2,5-Dimethoxy-1,4-benzenediboronic acid
1,4-Dimethoxy-2,5-bis[2-(5-aminopyrazyl)]benzene
p-Tolylboronic acid
5-(p-Tolyl)indole
5-(4-bromophenyl)-4,6-dichloropyrimidine
5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines
N-(3-Chloropyrazin-2-yl)-methanesulfonamide
6-Substituted-5H-pyrrolo[2,3-b]pyrazines
2,3-Dicyano-5,6-dichloropyrazine
2,3-Dicyano-5,6-dialkynylpyrazines
5-Bromo-2-iodopyrazine
3-Ethynyl-5-chloropyrazin-2-ones
Pyridinium N-(3,5-dibromopyrazinyl)aminide
Sodium triacetoxyborohydride
Triethylamine
Pyridine
Pd(PPh₃)₄
Pd(dppf)Cl₂
Pd(dppb)Cl₂
CuI
Grignard reagent
Nickel catalyst

Formation of Amides and Other Derivatives for Synthetic Applications

The amino group of this compound can be acylated to form amides. This reaction is a common strategy in organic synthesis to introduce new functionalities and build more complex molecular architectures. For instance, the reaction of aminopyrazines with carboxylic acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-aminopyrazine derivatives. These amide derivatives can serve as intermediates in the synthesis of biologically active compounds. researchgate.net

A general representation of the amide formation is shown below:

Reaction Scheme: Amide Formation

Reactant 1 Reactant 2 Product
This compound Acyl Chloride (R-COCl) N-(5-bromo-3-methylpyrazin-2-yl)-N-methylacetamide
This compound Carboxylic Anhydride ((RCO)₂O) N-(5-bromo-3-methylpyrazin-2-yl)-N-methylacetamide

Beyond simple amides, the amino group can participate in the formation of other derivatives, such as ureas and thioureas, by reacting with isocyanates and isothiocyanates, respectively. These reactions expand the synthetic utility of this compound, allowing for the creation of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Derivatization for Enhanced Analytical Detection (e.g., silylation)

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to enhance the volatility and thermal stability of polar compounds like amines. Silylation is a common derivatization technique where an active hydrogen in the amino group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net

This process reduces the polarity of the molecule, leading to improved chromatographic peak shape and enhanced detection sensitivity. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.net The resulting silylated derivative of this compound would be more amenable to GC-MS analysis, facilitating its identification and quantification in various matrices.

Common Silylating Agents:

AgentAbbreviationDerivative
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring in this compound is inherently electron-deficient, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. masterorganicchemistry.comyoutube.com However, the substituents on the ring significantly influence its reactivity. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group but also an ortho, para-director.

On the other hand, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.commasterorganicchemistry.com The bromine atom at the C-5 position is a good leaving group and can be displaced by various nucleophiles. The presence of other electron-withdrawing groups on the ring would further facilitate this type of reaction. masterorganicchemistry.com

Factors Influencing Aromatic Substitution:

Reaction TypeRing CharacterKey Substituent Effects
Electrophilic Aromatic Substitution (EAS) Electron-deficient pyrazine ring is disfavored.Amino group is activating (ortho, para-directing); Bromo group is deactivating (ortho, para-directing).
Nucleophilic Aromatic Substitution (SNAr) Electron-deficient pyrazine ring is favored. masterorganicchemistry.comBromo group at C-5 is a good leaving group.

Further Functional Group Interconversions and Modifications

The functional groups present in this compound can undergo various transformations to yield new derivatives. vanderbilt.edu The bromine atom, for example, can be replaced through cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for creating complex molecules from simpler building blocks.

The N,N-dimethylamino group can also be modified. For instance, it can be demethylated or transformed into other nitrogen-containing functionalities. The methyl group on the pyrazine ring could potentially be oxidized or halogenated under specific conditions, although this would likely require harsh reaction conditions that might affect other parts of the molecule.

These functional group interconversions significantly expand the chemical space accessible from this compound, making it a versatile scaffold for the synthesis of a wide array of compounds with diverse properties.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo N,3 Dimethylpyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule like 5-bromo-N,3-dimethylpyrazin-2-amine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and connectivity can be assembled.

One-Dimensional NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to show three distinct signals:

A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the single proton on the pyrazine (B50134) ring (H-6). Its chemical shift is influenced by the adjacent nitrogen and the bromine atom at position 5.

A singlet corresponding to the three protons of the methyl group attached to the pyrazine ring (C3-CH₃). This signal would likely appear in the δ 2.3-2.8 ppm range.

A singlet for the six protons of the N-methyl groups (-N(CH₃)₂). This signal is expected in the δ 2.9-3.3 ppm range, characteristic of methyl groups attached to a nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum would provide insights into the carbon framework. Based on the structure, five signals for the pyrazine ring carbons and two for the methyl carbons are anticipated. The approximate chemical shifts (δ) would be:

Pyrazine Ring Carbons: These would appear in the downfield region (δ 120-160 ppm). The carbon bearing the bromine atom (C-5) would be significantly shielded compared to similar non-brominated compounds, while the carbons bonded to nitrogen (C-2 and C-3) would be highly deshielded.

Methyl Carbons: The C3-CH₃ carbon would likely resonate around δ 20-25 ppm, while the N-methyl carbons would be found further downfield, typically in the δ 35-45 ppm range.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals, reinforcing their isolated nature on the ring and as methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the carbon atom it is directly attached to. It would definitively link the ¹H signals for the ring proton and the two methyl groups to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete molecular skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations for this compound would include:

The ring proton (H-6) showing correlations to the carbons at positions 2, 4, and 5.

The protons of the C3-CH₃ group correlating to the ring carbons C-3 and C-2.

The protons of the N-methyl groups correlating to the C-2 carbon. These correlations are instrumental in confirming the substitution pattern on the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. In this case, it would be used to confirm the spatial relationship between the substituents. For instance, a NOESY experiment would likely show a correlation between the protons of the C3-CH₃ group and the ring proton at H-6, indicating their relative proximity on the pyrazine ring.

Elucidation of Regioisomeric Purity and Isomeric Forms

NMR spectroscopy is the definitive method for confirming the regioisomeric purity of the compound. The synthesis of this compound could potentially yield other isomers, such as 6-bromo-N,3-dimethylpyrazin-2-amine. However, the unique set of chemical shifts and, more importantly, the specific long-range correlations observed in the HMBC spectrum would unequivocally distinguish the desired product from any potential regioisomers. For example, the correlation pattern for the single ring proton would be distinctly different in an alternative isomer. The presence of a single, sharp set of signals in both ¹H and ¹³C NMR spectra would indicate a high degree of regioisomeric purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. The molecular formula of this compound is C₇H₉BrN₄. HRMS would be used to confirm this formula by measuring the exact mass of the molecular ion ([M+H]⁺). The presence of bromine would be evident from the characteristic isotopic pattern, where two peaks of nearly equal intensity are observed one mass unit apart ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

In MS/MS analysis, the molecular ion is isolated and then fragmented to produce smaller daughter ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, common fragmentation pathways would involve:

Loss of a methyl radical (•CH₃): A common fragmentation for N-methyl groups, leading to a significant fragment ion.

Loss of bromine radical (•Br): Cleavage of the carbon-bromine bond would result in an ion corresponding to the N,3-dimethylpyrazin-2-amine core.

Cleavage of the pyrazine ring: Under higher energy conditions, the heterocyclic ring itself can fragment, yielding characteristic smaller ions.

Analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions.

Specific experimental IR and UV-Vis spectroscopic data for this compound, including absorption maxima (λmax), molar absorptivity (ε), and assignments of vibrational frequencies to specific functional groups and electronic transitions, are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Confirmation.

A solved single-crystal X-ray structure for this compound has not been reported in the primary scientific literature or crystallographic databases. Consequently, crucial data such as crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles for this specific molecule cannot be provided.

Computational Chemistry and Theoretical Investigations of 5 Bromo N,3 Dimethylpyrazin 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. While specific DFT studies exclusively focused on 5-bromo-N,3-dimethylpyrazin-2-amine are not extensively available in public literature, the principles of DFT can be applied to understand its molecular geometry and electronic structure based on studies of analogous compounds. mdpi.comsmolecule.comresearchgate.net

The initial step in the computational analysis of a molecule like This compound involves the optimization of its three-dimensional structure to find the most stable conformation, which corresponds to a minimum on the potential energy surface. This process considers the spatial arrangement of the pyrazine (B50134) ring, the bromo substituent, and the N,3-dimethylamino group. The rotation around the C-N bond of the amino group is a key factor in determining the molecule's final conformation and its energetic landscape. For similar halogenated pyrazine derivatives, the pyrazine ring is typically found to be nearly planar. smolecule.com The energetic landscape would reveal the relative energies of different rotational isomers (rotamers) and the energy barriers between them.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazine Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N (ring) 1.33 - 1.37
C-C (ring) 1.38 - 1.42
N-C-N (ring) ~120
C-C-C (ring) ~120
C-Br ~1.90
C-N (amino) ~1.38
Ring Planarity < 2°

Note: This table presents typical values for halogenated pyrazine derivatives based on crystallographic and computational data. smolecule.com Specific values for this compound would require dedicated DFT calculations.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For This compound , the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the amino group, which are electron-donating. mdpi.com Conversely, the LUMO is likely distributed over the pyrazine ring, with significant contributions from the electron-withdrawing bromine atom. The HOMO-LUMO gap for similar heterocyclic amines is typically in the range of 3-5 eV. irjweb.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Description
HOMO -5.5 to -6.5 Electron-donating capacity, localized on the amino group and pyrazine ring.
LUMO -1.0 to -2.0 Electron-accepting capacity, influenced by the bromine substituent.
HOMO-LUMO Gap 3.5 to 4.5 Indicator of chemical stability and reactivity.

Note: These are illustrative energy ranges based on DFT calculations for analogous compounds. mdpi.comresearchgate.net

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective in predicting NMR chemical shifts (¹H and ¹³C). nih.gov This predictive capability is invaluable for structural elucidation. For This compound , theoretical calculations could predict the chemical shifts for the protons and carbons of the pyrazine ring and the methyl groups. These predictions, when compared with experimental spectra, can confirm the molecular structure. The electron-withdrawing bromine atom and the electron-donating amino and methyl groups would have distinct effects on the chemical shifts of nearby nuclei.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm) Influencing Factors
Pyrazine-H 7.5 - 8.5 Affected by the electronic effects of all substituents.
N-CH₃ 2.8 - 3.2 Shielded environment relative to the ring protons.
Ring-CH₃ 2.3 - 2.7 Attached directly to the aromatic ring.
Pyrazine-C 130 - 160 Wide range due to diverse electronic environments.
C-Br ~110 Direct attachment to the electronegative bromine atom.

Note: These are typical chemical shift ranges for similar heterocyclic compounds and would need to be specifically calculated for this compound. mdpi.com

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical modeling can predict the most likely sites for electrophilic and nucleophilic attack, thereby elucidating the reactivity of This compound . Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, can identify reactive centers. For instance, the nitrogen atoms of the pyrazine ring and the oxygen of a nitro group in related molecules are often identified as potential sites for electrophilic attack.

In the case of This compound , the amino group would activate the pyrazine ring towards electrophilic substitution, while the bromine atom could be a leaving group in nucleophilic substitution or participate in cross-coupling reactions. Computational modeling can simulate reaction pathways, determine transition state energies, and predict reaction kinetics, providing a deeper understanding of its chemical behavior. mdpi.com

Studies on Intermolecular Interactions, including Hydrogen and Halogen Bonding

The non-covalent interactions of This compound are crucial for understanding its solid-state structure and properties. The presence of an amino group allows for the formation of hydrogen bonds, where the N-H group acts as a hydrogen bond donor and the pyrazine nitrogen atoms can act as acceptors. nih.gov

Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between the electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. sdu.dk In similar chloro-substituted pyrazin-2-amine complexes, both hydrogen and halogen bonds have been shown to play significant roles in the formation of supramolecular structures. mdpi.comresearchgate.net These interactions, including C-Cl···Br-Cu and N-H···Br, are key in directing the assembly of molecules in the solid state. mdpi.com It is highly probable that This compound would exhibit similar hydrogen and halogen bonding patterns, influencing its crystal packing and physical properties. acs.org

Future Research Directions and Unexplored Avenues in 5 Bromo N,3 Dimethylpyrazin 2 Amine Chemistry

Potential as a Building Block in the Synthesis of Complex Natural Products and Synthetic Analogs

The functionalized pyrazine (B50134) core is a key component of numerous bioactive natural products and clinically significant drugs. mdpi.com While direct applications of 5-bromo-N,3-dimethylpyrazin-2-amine in total synthesis are not yet documented, its structure is primed for use as a strategic building block. The bromine atom serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, essential for constructing more complex molecular architectures.

Future research could explore the incorporation of the N,3-dimethylpyrazin-2-amine moiety into analogues of known biologically active compounds. For instance, pyrazine-based molecules like Favipiravir, Botryllazine A, and Dragmacidin D have demonstrated the importance of this heterocycle in antiviral and other therapeutic agents. mdpi.com The specific substitution on the target compound could modulate properties such as solubility, metabolic stability, and target binding affinity.

Research opportunities include:

Synthesis of Novel Scaffolds: Utilizing the bromo-substituent for cross-coupling reactions to append diverse fragments, creating libraries of novel compounds for biological screening.

Analogs of Natural Products: Incorporating the this compound unit into synthetic routes targeting analogues of complex alkaloids and marine natural products where a pyrazine core is present. mdpi.com

Biomimetic Synthesis: Inspired by the biosynthesis of 2,5-disubstituted pyrazine alkaloids from α-amino acids, the target compound could serve as a precursor in biomimetically-inspired routes to novel nitrogenous compounds. mdpi.com

Development of Novel Catalytic Methods for its Transformation

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to pyrazine systems. rsc.org The bromine atom on this compound makes it an ideal substrate for a wide array of such transformations. While classical methods are applicable, future research should focus on developing novel, more efficient, and selective catalytic systems tailored for this specific substrate.

Palladium-Catalyzed Reactions: Palladium catalysis is highly effective for functionalizing halopyrazines. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: Reaction with various aryl and heteroaryl boronic acids can generate complex biaryl structures. rsc.org

Buchwald-Hartwig Amination: The bromo-substituent can be replaced with a variety of amines to form new C-N bonds, a reaction critical in medicinal chemistry. thieme-connect.de This allows for the synthesis of pyrazinamines with diverse substitution patterns. thieme-connect.de

Sonogashira Coupling: The introduction of alkynyl groups via Sonogashira coupling is a well-established method in pyrazine chemistry, enabling the synthesis of precursors for further elaboration. rsc.org

Stille and Heck Couplings: These reactions provide additional pathways for C-C bond formation, further expanding the synthetic utility of the pyrazine core. rsc.org

Emerging Catalytic Systems: Beyond palladium, other transition metals and novel catalytic paradigms offer new possibilities.

Manganese-Based Catalysts: Earth-abundant manganese pincer complexes have been developed for the sustainable synthesis of pyrazines via dehydrogenative coupling, suggesting potential for novel transformations on pre-functionalized pyrazines. nih.govacs.org

Nickel-Catalyzed Couplings: Nickel catalysts, such as in Kumada-Corriu cross-coupling, have proven effective for creating C-C bonds with pyrazine substrates and could offer alternative reactivity or selectivity compared to palladium. mdpi.com

Catalyst-Free Methods: Research into catalyst- and solvent-free conditions for pyrazine synthesis points toward greener and more atom-economical transformations that could be adapted for modifying this compound. researchgate.netrsc.org

The table below summarizes key catalytic transformations applicable to the target compound.

Reaction Type Catalyst/Reagents Bond Formed Significance Reference
Suzuki-MiyauraPalladium catalyst, Boronic acidC-C (Aryl)Construction of biaryl systems rsc.org
Buchwald-HartwigPalladium catalyst, Amine, BaseC-NSynthesis of diverse pyrazinamines thieme-connect.de
SonogashiraPalladium/Copper catalyst, AlkyneC-C (Alkynyl)Introduction of alkynyl moieties rsc.org
Kumada-CorriuNickel catalyst, Grignard reagentC-C (Alkyl/Aryl)Alternative to Pd-catalyzed C-C coupling mdpi.com

Advanced Analytical Methodologies for Trace Analysis and Characterization

As a member of the heterocyclic aromatic amine (HAA) class, this compound may be present at trace levels in complex matrices such as environmental samples or processed foods. jfda-online.comscience.gov Developing highly sensitive and selective analytical methods is crucial for its detection, quantification, and characterization.

Chromatography and Mass Spectrometry:

LC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the determination of HAAs. nih.gov Its high sensitivity and specificity make it ideal for detecting trace amounts of the target compound. nih.gov

GC-MS: Gas chromatography-mass spectrometry offers high separation efficiency but often requires a derivatization step for polar HAAs. researchgate.net A potential method could involve derivatization with reagents like N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide to increase volatility and improve chromatographic performance. researchgate.net

Advanced Sample Preparation: The primary challenge in trace analysis is the complexity of the sample matrix. researchgate.net Future research should focus on refining sample preparation techniques to isolate and concentrate the analyte effectively.

Solid-Phase Extraction (SPE): SPE cartridges are commonly used to clean up and concentrate HAAs from samples. nih.gov Method development would involve optimizing the sorbent material and elution solvents for this compound.

Magnetic Molecularly Imprinted Polymers (MMIPs): This cutting-edge technique involves creating polymers with recognition sites tailored for a specific molecule or class of compounds. jfda-online.com Developing an MMIP for this compound could enable highly selective extraction from complex mixtures, as the polymers can be easily separated from the sample using an external magnet. jfda-online.com

Technique Description Advantages Key Research Area Reference
HPLC-MS/MSLiquid chromatography separation followed by tandem mass spectrometry detection.High sensitivity and specificity, no derivatization needed.Method validation for various matrices. nih.gov
GC-MSGas chromatography separation with mass spectrometry detection.High resolution and separation efficiency.Development of efficient derivatization protocols. researchgate.net
MISPESPE using Magnetic Molecularly Imprinted Polymers.Superior selectivity and easy separation.Synthesis of a specific polymer for the target compound. jfda-online.com

Further Theoretical Insights into Pyrazine Heterocycle Reactivity and Properties

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design. emerald.comresearchgate.net Applying theoretical methods to this compound can offer profound insights into its electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the properties of heterocyclic compounds. emerald.comtypeset.io

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the molecule's reactivity in different chemical reactions. emerald.com The electron-withdrawing and -donating effects of the bromo, methyl, and amine substituents can be quantified.

Reaction Mechanisms: Theoretical modeling can elucidate the transition states and energy barriers for various catalytic reactions, helping to optimize reaction conditions and predict regioselectivity.

Molecular Electrostatic Potential (MEP): MEP surface calculations can reveal the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. mdpi.com

Investigating Non-Covalent Interactions: The aminopyrazine scaffold can participate in significant non-covalent interactions, such as hydrogen bonding and N–H···π interactions, which are crucial in biological systems and crystal engineering. mdpi.com Theoretical studies can quantify the strength of these interactions and how they are influenced by the specific substitution pattern of this compound. mdpi.comacs.org This knowledge is vital for designing novel materials and understanding receptor-ligand binding. Further studies could also explore the stability of different tautomers and ionic species, which has been investigated for other aminopyrazines. researchgate.net

Q & A

Basic: What are the optimized synthetic routes for 5-bromo-N,3-dimethylpyrazin-2-amine, and how can reaction conditions influence yield?

Answer:
The synthesis typically involves nucleophilic substitution using 2,5-dibromo-3-methylpyridine and methylamine derivatives. Key steps include:

  • Reaction Conditions : Refluxing in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, achieving yields of ~70-80% .
  • Optimization : Temperature control (80-100°C) and stoichiometric excess of methylamine (1.2–1.5 eq.) minimize side reactions like dehalogenation. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics due to polarity differences .
  • Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol improves purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 2.35 ppm for N-methyl, δ 2.50 ppm for C3-methyl) and aromatic protons (δ 8.20 ppm, J = 2.4 Hz). ¹³C NMR confirms bromine’s deshielding effect (C5: δ 122.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 232.03) validates molecular weight .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., N–C–Br ~120°) and hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.85 Å) .

Advanced: How do substituent variations (e.g., Br vs. Cl, methyl vs. cyclohexyl) impact the compound’s reactivity and bioactivity?

Answer:

  • Reactivity : Bromine’s electronegativity increases susceptibility to Suzuki coupling vs. chlorine. Methyl groups enhance steric hindrance, reducing nucleophilic attack at C3 .
  • Bioactivity :
    • Neuroactivity : N-Methyl analogs show higher blood-brain barrier permeability (logP ~1.8) vs. cyclohexyl derivatives (logP ~3.2) .
    • Antimicrobial Activity : Bromine at C5 enhances halogen bonding with bacterial enzymes (e.g., dihydrofolate reductase), while C3-methyl reduces metabolic degradation .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Answer:

  • Twinned Crystals : Common due to planar pyrazine rings. Use SHELXD for dual-space recycling to deconvolute overlapping reflections .
  • Disorder : Methyl/Br groups may exhibit rotational disorder. Apply restraints (e.g., DELU and SIMU in SHELXL) to refine anisotropic displacement parameters .
  • Hydrogen Bonding : Weak N–H⋯N interactions require high-resolution data (≤0.8 Å). Synchrotron radiation (λ = 0.7 Å) improves electron density maps .

Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Answer:

  • Yield Discrepancies :
    • Trace moisture in DMF hydrolyzes intermediates; use molecular sieves or anhydrous conditions .
    • Column chromatography gradients (5→20% EtOAc/hexane) separate byproducts missed in early studies .
  • Bioactivity Variability :
    • Validate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests).
    • Check stereochemical purity: Racemic mixtures may obscure activity (e.g., chiral HPLC for enantiomer resolution) .

Basic: What in vitro models are appropriate for evaluating the compound’s biological potential?

Answer:

  • Anticancer : MTT assay in HeLa cells (IC₅₀ ~50 µM) with cisplatin as a control .
  • Antimicrobial : Broth microdilution (MIC) against S. aureus (ATCC 25923), noting biofilm disruption at sub-MIC concentrations .
  • Neuroactivity : Patch-clamp electrophysiology to assess GABA receptor modulation in hippocampal neurons .

Advanced: How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives?

Answer:

  • DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry, predicting reaction sites (e.g., Fukui indices at C5 for electrophilic substitution) .
  • Docking Studies : AutoDock Vina screens derivatives against EGFR (PDB: 1M17). Bromine’s van der Waals interactions with Leu788 improve binding affinity (ΔG ~-9.2 kcal/mol) .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA <90 Ų) and hepatotoxicity (CYP3A4 inhibition risk) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.